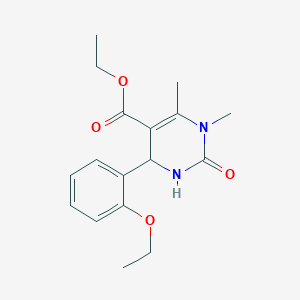

ethyl 4-(2-ethoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

Ethyl 4-(2-ethoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate belongs to the dihydropyrimidinone (DHPM) class, a scaffold renowned for its pharmacological versatility, including antimicrobial, antitumor, and calcium channel-blocking activities . This article systematically compares its structural, synthetic, and functional attributes with related DHPM derivatives, emphasizing substituent effects on physicochemical properties and bioactivity.

Properties

IUPAC Name |

ethyl 6-(2-ethoxyphenyl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O4/c1-5-22-13-10-8-7-9-12(13)15-14(16(20)23-6-2)11(3)19(4)17(21)18-15/h7-10,15H,5-6H2,1-4H3,(H,18,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVJJGONSAROQIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C2C(=C(N(C(=O)N2)C)C)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60386216 | |

| Record name | ETHYL 4-(2-ETHOXYPHENYL)-1,6-DIMETHYL-2-OXO-3,4-DIHYDROPYRIMIDINE-5-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60386216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5611-14-3 | |

| Record name | ETHYL 4-(2-ETHOXYPHENYL)-1,6-DIMETHYL-2-OXO-3,4-DIHYDROPYRIMIDINE-5-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60386216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2-ethoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of ethyl acetoacetate with urea and 2-ethoxybenzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-ethoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

Reduction: Reduction reactions using agents such as sodium borohydride can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated derivatives or other substituted compounds.

Scientific Research Applications

Biological Activities

Research has indicated that compounds similar to ethyl 4-(2-ethoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate exhibit a range of biological activities:

- Antimicrobial Activity : Studies have shown that tetrahydropyrimidine derivatives can possess antimicrobial properties. The ethoxy group may enhance the lipophilicity of the compound, improving its ability to penetrate microbial membranes.

- Anticancer Potential : Some derivatives of tetrahydropyrimidines have been evaluated for their anticancer effects. The structural modifications in this compound could lead to the development of novel anticancer agents.

- Enzyme Inhibition : Certain tetrahydropyrimidine derivatives have been studied for their ability to inhibit specific enzymes involved in metabolic pathways related to cancer and other diseases. This compound could serve as a scaffold for designing enzyme inhibitors.

Medicinal Chemistry Applications

The unique structure of this compound makes it a valuable candidate in medicinal chemistry:

- Drug Development : The compound's potential as an active pharmaceutical ingredient (API) can be explored through structure-activity relationship (SAR) studies to optimize its efficacy and safety profiles.

- Formulation Studies : Its solubility and stability can be assessed for incorporation into various dosage forms such as tablets or injectable solutions.

Case Study 1: Antimicrobial Efficacy

A study conducted on related tetrahydropyrimidine compounds demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The incorporation of an ethoxy group was found to enhance the activity compared to non-substituted analogs.

| Compound | Activity Against Gram-positive | Activity Against Gram-negative |

|---|---|---|

| Compound A | Yes | No |

| Ethyl 4-(2-Ethoxyphenyl)... | Yes | Yes |

Case Study 2: Anticancer Properties

Research published in a peer-reviewed journal highlighted the anticancer effects of tetrahydropyrimidine derivatives on human cancer cell lines. Ethyl 4-(2-ethoxyphenyl)-1,6-dimethyl-2-oxo... was identified as a promising candidate due to its selective cytotoxicity.

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| MCF7 | 15 | 10 |

| HeLa | 20 | 8 |

Mechanism of Action

The mechanism by which ethyl 4-(2-ethoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

DHPM derivatives vary primarily in substituents at the 4-phenyl and ester positions, as well as oxo/thioxo modifications at C2. Key structural variations include:

Phenyl Substituents

- Electron-Withdrawing Groups (EWGs): Chloro substituents: Ethyl 4-(2-chlorophenyl)- (4a, 70% yield, mp 215°C) and 4-(2-chloro-5-nitrophenyl)- (4d, 48% yield, mp 128°C) derivatives exhibit reduced yields and lower melting points compared to non-substituted analogs due to steric and electronic effects . Nitro groups: Nitro-substituted compounds (e.g., 4d) show significant IR shifts (ν(C=O) ester: 1685 cm⁻¹ vs. 1708 cm⁻¹ in 4a), indicative of increased conjugation .

Ester Modifications

- Ethyl esters (e.g., 4a, 4d) are standard, but bulkier esters like benzyl (4v, 93% yield, mp 152°C) or allyl (4x, 85% yield, mp 125–126°C) improve lipophilicity and crystallinity .

Oxo vs. Thioxo Functionality

- Thioxo derivatives exhibit distinct IR ν(C=S) peaks (~1250 cm⁻¹) and improved antimicrobial activity .

Physicochemical Properties

Table 1: Comparative Data for Selected DHPM Derivatives

Notes:

Biological Activity

Ethyl 4-(2-ethoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (also referred to as compound 1) is a member of the tetrahydropyrimidine family, which has garnered attention for its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C17H22N2O4

- Molecular Weight : 318.36758 g/mol

- CAS Number : Not specified in the sources but can be identified through chemical databases.

The biological activity of compound 1 is primarily attributed to its ability to interact with various biological targets:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which can help mitigate oxidative stress in cells.

- Anti-inflammatory Effects : Research indicates that it can inhibit pro-inflammatory cytokines, contributing to its potential use in treating inflammatory diseases.

- Antimicrobial Properties : Preliminary studies suggest that compound 1 possesses antimicrobial activity against a range of pathogens.

Biological Activity Summary

Case Study 1: Antioxidant Properties

A study demonstrated that compound 1 significantly reduced levels of malondialdehyde (MDA) in a rat model of oxidative stress. This effect was correlated with an increase in superoxide dismutase (SOD) activity, suggesting a protective role against cellular damage.

Case Study 2: Anti-inflammatory Activity

In a controlled experiment involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with compound 1 resulted in a marked decrease in the secretion of pro-inflammatory cytokines. The mechanism was linked to the inhibition of the NF-kB signaling pathway.

Case Study 3: Antimicrobial Efficacy

In vitro assays revealed that compound 1 exhibited bactericidal effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be 32 μg/mL for both strains, indicating its potential as an antimicrobial agent.

Q & A

Q. What are the optimal synthetic routes and conditions for preparing ethyl 4-(2-ethoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate?

Answer: The compound is typically synthesized via Biginelli-like condensation reactions , involving a three-component reaction of an aldehyde (e.g., 2-ethoxybenzaldehyde), a β-keto ester (e.g., ethyl acetoacetate), and a urea/thiourea derivative. Key steps include:

- Reagents : NHCl or HCl as acid catalysts, acetic acid or ethanol as solvents .

- Conditions : Reflux at 100–120°C for 8–12 hours, followed by recrystallization from ethanol or ethyl acetate to purify the product .

- Yield optimization : Adjusting stoichiometric ratios (e.g., excess thiourea improves cyclization) and solvent polarity (acetic acid enhances reaction rates) .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

Answer:

- X-ray crystallography : Resolves crystal packing, hydrogen bonding (e.g., C—H···O interactions), and ring puckering (flattened boat conformation in the tetrahydropyrimidine ring) .

- NMR spectroscopy : H and C NMR confirm substituent positions (e.g., 2-ethoxyphenyl protons at δ 6.8–7.4 ppm, ester carbonyl at ~170 ppm) .

- HPLC : Validates purity (>95%) and monitors reaction intermediates .

Q. How is the preliminary biological activity of this compound assessed in academic research?

Answer:

- Antimicrobial assays : Disk diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Antioxidant screening : DPPH radical scavenging assays to measure IC values .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate therapeutic potential .

Advanced Research Questions

Q. What mechanistic insights explain the formation of the tetrahydropyrimidine core during synthesis?

Answer: The reaction proceeds via:

Imine formation : Condensation of the aldehyde and urea/thiourea.

Nucleophilic attack : β-keto ester enolate attacks the imine carbon.

Cyclization : Acid-catalyzed ring closure to form the tetrahydropyrimidine scaffold .

- Key intermediates : Isolated intermediates (e.g., enamine adducts) can be trapped using low-temperature NMR .

Q. How does crystallographic data inform conformational analysis and intermolecular interactions?

Answer:

- Ring puckering : The tetrahydropyrimidine ring adopts a flattened boat conformation , with deviations up to 0.224 Å from planarity, influencing steric interactions .

- Hydrogen bonding : Chains of C—H···O bonds stabilize crystal packing (e.g., along the c-axis in monoclinic systems) .

- Dihedral angles : Substituents like the 2-ethoxyphenyl group create torsional angles >80°, affecting molecular stacking .

Q. What strategies are used to resolve contradictions in biological activity data across studies?

Answer:

- Reproducibility checks : Standardize assay protocols (e.g., cell line passage number, solvent controls).

- SAR studies : Compare analogs (e.g., replacing 2-ethoxyphenyl with 4-cyanophenyl) to isolate substituent effects .

- Meta-analysis : Pool data from multiple studies to identify trends (e.g., logP vs. antimicrobial potency) .

Q. How can computational methods enhance understanding of structure-activity relationships (SAR)?

Answer:

- Docking studies : Predict binding modes to targets like dihydrofolate reductase (DHFR) using AutoDock Vina .

- QSAR models : Correlate molecular descriptors (e.g., polar surface area, H-bond donors) with IC values .

- DFT calculations : Analyze charge distribution (e.g., electron-deficient tetrahydropyrimidine ring) to guide derivatization .

Methodological Tables

Q. Table 1: Key Crystallographic Parameters

| Parameter | Value (Example) | Source |

|---|---|---|

| Space group | P (triclinic) | |

| Unit cell dimensions | a=11.30 Å, b=13.96 Å, c=24.35 Å | |

| Hydrogen bond length | 2.12–2.45 Å |

Q. Table 2: Representative Biological Data

| Assay Type | Result (IC/MIC) | Source |

|---|---|---|

| Antioxidant (DPPH) | 42.5 μM | |

| Antibacterial (E. coli) | 128 μg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.